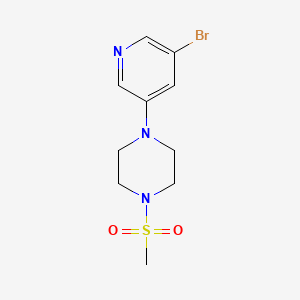

1-(5-Bromopyridin-3-yl)-4-(methylsulfonyl)piperazine

CAS No.: 1333319-57-5

Cat. No.: VC2567657

Molecular Formula: C10H14BrN3O2S

Molecular Weight: 320.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333319-57-5 |

|---|---|

| Molecular Formula | C10H14BrN3O2S |

| Molecular Weight | 320.21 g/mol |

| IUPAC Name | 1-(5-bromopyridin-3-yl)-4-methylsulfonylpiperazine |

| Standard InChI | InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-4-2-13(3-5-14)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 |

| Standard InChI Key | RDFPXKIHSLWMOM-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCN(CC1)C2=CC(=CN=C2)Br |

| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C2=CC(=CN=C2)Br |

Introduction

Chemical Structure and Identification

Basic Identification Parameters

1-(5-Bromopyridin-3-yl)-4-(methylsulfonyl)piperazine is a structurally distinct molecule characterized by several key identifiers as outlined in Table 1:

Table 1: Chemical Identity Information

| Parameter | Value |

|---|---|

| CAS Number | 1333319-57-5 |

| Molecular Formula | C₁₀H₁₄BrN₃O₂S |

| Molecular Weight | 320.21 g/mol |

| IUPAC Name | 1-(5-bromopyridin-3-yl)-4-methylsulfonylpiperazine |

| InChI | InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-4-2-13(3-5-14)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 |

| InChIKey | RDFPXKIHSLWMOM-UHFFFAOYSA-N |

The compound features a pyridine ring with a bromine atom at the 5-position, connected to a piperazine ring which is further functionalized with a methylsulfonyl group .

Structural Representation

The molecular structure consists of three main components:

-

A bromopyridine unit with the bromine positioned at C-5

-

A piperazine ring connected to the pyridine at position 3

-

A methylsulfonyl group (CH₃SO₂-) attached to one of the nitrogen atoms of the piperazine

This arrangement creates a molecule with specific spatial characteristics that influence its chemical behavior and potential applications in synthetic chemistry.

Physicochemical Properties

Physical State and Appearance

1-(5-Bromopyridin-3-yl)-4-(methylsulfonyl)piperazine exists as a solid at standard temperature and pressure, typically available as a research-grade powder with a purity of 95-98% .

Thermodynamic Properties

Table 2: Thermodynamic Parameters

| Property | Value |

|---|---|

| Flash Point | 233.9±31.5 °C |

| Boiling Point | 463.1±55.0 °C at 760 mmHg |

| Melting Point | Not available in current literature |

The high flash and boiling points suggest relatively strong intermolecular forces, consistent with the presence of polar functional groups in the molecular structure .

Molecular Properties

Table 3: Key Molecular Characteristics

| Property | Value |

|---|---|

| Density | 1.7±0.1 g/cm³ |

| Polarizability | 27.7±0.5 × 10⁻²⁴cm³ |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C |

| LogP | 2.0094 |

| Polar Surface Area (PSA) | 61.89 |

The compound exhibits a moderate LogP value, indicating a balance between hydrophilic and lipophilic properties. This characteristic is particularly relevant for potential pharmaceutical applications, as it influences membrane permeability and bioavailability .

Solubility Profile

While specific solubility data is limited in the available literature, the compound's structural features suggest:

-

Moderate solubility in polar organic solvents such as methanol, ethanol, and dichloromethane

-

Limited water solubility due to its LogP value

-

Potential for improved aqueous solubility under acidic conditions due to the basic nitrogen atoms in the piperazine ring

Synthesis and Reactivity

Reactive Centers

The compound contains several reactive sites that could participate in various chemical transformations:

-

Bromine at the 5-position of pyridine: Potential site for cross-coupling reactions (Suzuki, Stille, Negishi)

-

Pyridine nitrogen: Can act as a hydrogen bond acceptor or coordinate with metals

-

Sulfonyl group: Capable of participating in nucleophilic substitution reactions under certain conditions

These reactive centers make the compound valuable as a building block for more complex molecular architectures .

Applications and Uses

Reference Standard

| Parameter | Typical Value |

|---|---|

| Purity | 95-98% |

| Available Quantities | 50mg to gram scale |

| Form | Solid powder |

| Recommended Storage | 2-8°C |

Researchers should consult the certificate of analysis provided by the supplier for exact specifications of each batch .

Related Compounds

Structural Analogs

Several structurally related compounds have been described in the chemical literature:

-

1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS: 1130759-48-6): Features a methyl group instead of the methylsulfonyl functionality

-

tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate (CAS: 412348-60-8): Contains a tert-butoxycarbonyl (Boc) protecting group instead of the methylsulfonyl group

-

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine (CAS: 1710947-95-7): Contains an isobutyl substituent on the piperazine nitrogen

These related compounds demonstrate the versatility of the core bromopyridine-piperazine scaffold and its potential for diverse functionalization strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume